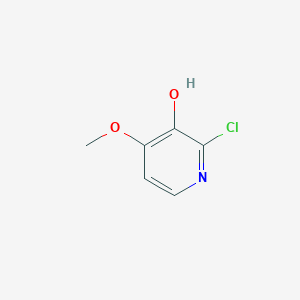

2-Chloro-4-methoxypyridin-3-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNO2 |

|---|---|

Molecular Weight |

159.57 g/mol |

IUPAC Name |

2-chloro-4-methoxypyridin-3-ol |

InChI |

InChI=1S/C6H6ClNO2/c1-10-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 |

InChI Key |

LNMPVDLOYAAJHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 4 Methoxypyridin 3 Ol and Analogous Pyridine Architectures

Strategies for Direct Synthetic Access to 2-Chloro-4-methoxypyridin-3-OL

Direct synthesis of this compound involves the sequential and regioselective introduction of chloro, methoxy (B1213986), and hydroxyl groups onto the pyridine (B92270) ring. Plausible strategies are constructed from established principles of pyridine chemistry.

The direct C-H hydroxylation of a pre-functionalized pyridine ring, such as 2-chloro-4-methoxypyridine (B97518), at the C-3 position is a formidable challenge. A more viable approach involves a directed metalation strategy. The existing chloro and methoxy substituents can act as ortho-directing groups. For instance, the lithiation of 2-chloropyridine (B119429) with lithium amides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) is known to occur at the C-3 position. nih.gov Similarly, the methoxy group in 4-methoxypyridine (B45360) directs lithiation to the C-3 position. researchgate.net

By applying this principle, 2-chloro-4-methoxypyridine could be treated with a strong lithium amide base to generate a C-3 lithiated intermediate. This highly reactive species can then be quenched with an electrophilic oxygen source to install the required hydroxyl group. Suitable oxygenating reagents include trialkyl borates followed by oxidative workup (e.g., with H₂O₂) or molybdenum-based reagents like oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH).

Table 1: Proposed Regioselective Hydroxylation via Directed ortho-Metalation

| Starting Material | Base | Proposed Intermediate | Electrophilic Oxygen Source | Product |

| 2-Chloro-4-methoxypyridine | LTMP/LDA | 2-Chloro-3-lithio-4-methoxypyridine | 1. B(OMe)₃; 2. H₂O₂ | This compound |

| 2-Chloro-4-methoxypyridine | LTMP/LDA | 2-Chloro-3-lithio-4-methoxypyridine | MoOPH | This compound |

An alternative direct approach begins with a pyridin-3-ol scaffold, specifically 4-methoxypyridin-3-ol (B121068). The key step is the regioselective introduction of a chlorine atom at the C-2 position. Direct electrophilic halogenation of pyridines is often difficult and lacks selectivity. However, the use of pyridine N-oxides provides a powerful and well-established method for directing halogenation to the C-2 position. nih.govresearchgate.net

The synthetic sequence would commence with the N-oxidation of 4-methoxypyridin-3-ol using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide activates the C-2 and C-6 positions towards nucleophilic attack. Treatment of the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) would lead to the formation of the 2-chloro derivative. researchgate.netwikipedia.org The final step involves the deoxygenation of the N-oxide, which can be accomplished using reagents like PCl₃ or zinc dust, to yield the target compound, this compound. wikipedia.org

Table 2: Proposed Synthesis via Controlled Halogenation of a Pyridine N-Oxide

| Precursor | Step 1: Reagent | Intermediate | Step 2: Reagent | Step 3: Reagent | Final Product |

| 4-Methoxypyridin-3-ol | m-CPBA | 4-Methoxy-pyridin-3-ol-N-oxide | POCl₃ | PCl₃ | This compound |

A third direct synthetic route could originate from 2-chloro-pyridine-3,4-diol. This pathway hinges on the regioselective O-methylation of the hydroxyl group at the C-4 position while leaving the C-3 hydroxyl group untouched. Achieving such selectivity can be challenging due to the similar reactivity of the two hydroxyl groups.

Strategies to achieve regioselective etherification often rely on subtle differences in the electronic or steric environment of the hydroxyl groups. One could employ a protecting group strategy, where the more reactive or accessible hydroxyl group is temporarily blocked. Alternatively, reaction conditions, such as the choice of base and solvent, could be optimized to favor methylation at one position over the other. Methodologies developed for the regioselective etherification of pyridoxine (B80251) (a form of Vitamin B6), which also contains multiple hydroxyl groups, could serve as a model for this transformation. researchgate.netnih.gov For example, the formation of an ortho-pyridinone methide intermediate has been exploited for the regioselective synthesis of 4'-O-substituted pyridoxine derivatives. researchgate.netnih.gov

Elaborate Indirect Synthetic Pathways via Pyridine Ring Functionalization

Indirect pathways involve building the desired substitution pattern through a series of functional group interconversions on a pre-existing pyridine ring. These methods often provide greater flexibility for creating a variety of analogous pyridine architectures.

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of pyridine chemistry. youtube.com The electron-deficient nature of the pyridine ring facilitates the displacement of good leaving groups, such as halides, by nucleophiles, particularly when the halogen is at the 2- or 4-position. stackexchange.com This reactivity can be harnessed in a sequential manner using di-halogenated pyridines as starting materials.

For instance, starting with 2,4-dichloropyridine, one can exploit the greater reactivity of the C-4 position towards nucleophilic attack. stackexchange.com A controlled reaction with one equivalent of sodium methoxide (B1231860) would selectively displace the C-4 chlorine, yielding 2-chloro-4-methoxypyridine. While the subsequent direct SₙAr displacement of the C-2 chlorine with a hydroxide (B78521) source to form a pyridin-2-one, followed by functionalization at C-3, is a complex multi-step process, this initial selective methoxylation is a key step in building analogous structures. SₙAr reactions on fluoropyridines are often faster than on their chloro-analogues, providing another avenue for synthesis. nih.gov Microwave heating has been shown to dramatically decrease reaction times for SₙAr on halopyridines. sci-hub.se

Table 3: Examples of Nucleophilic Aromatic Substitution on Halopyridines

| Halopyridine | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Iodopyridine | PhSNa | NMP, Microwave, 100°C, 3 min | 2-Phenylthiopyridine | 99 | sci-hub.se |

| 2-Chloropyridine | PhCH₂OH | NMP, Microwave, 200°C, 10 min | 2-Benzyloxypyridine | 81 | sci-hub.se |

| 2-Fluoropyridine | NaOEt | EtOH | 2-Ethoxypyridine | N/A | nih.gov |

| 2,4-Dichloropyridine | NaOMe | N/A | 2-Chloro-4-methoxypyridine | N/A | N/A |

Directed ortho-metalation (DoM) is an exceptionally powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.fr A directing metalation group (DMG), such as a methoxy group, coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. uwindsor.ca

The methoxy group at C-4 of a pyridine ring effectively directs lithiation to the C-3 position. researchgate.net For example, treatment of 4-methoxypyridine with a strong base like phenyllithium (B1222949) or mesityllithium (B1247292) results in the formation of 3-lithio-4-methoxypyridine. researchgate.net This lithiated intermediate can be trapped with a wide array of electrophiles to introduce diverse functional groups at the C-3 position, providing access to a large family of analogous pyridine architectures. To synthesize the target compound's core structure, this intermediate could be trapped with an electrophilic chlorine source (for the chloro group) or an oxygen source (for the hydroxyl group), depending on the starting material. This methodology has been used to prepare numerous substituted alkoxypyridines. researchgate.net

Table 4: C-3 Functionalization of 4-Methoxypyridine via Directed ortho-Metalation

| Starting Material | Base | Electrophile | Product | Reference |

| 4-Methoxypyridine | Mesityllithium | I₂ | 3-Iodo-4-methoxypyridine | researchgate.net |

| 4-Methoxypyridine | Phenyllithium | DMF | 4-Methoxy-3-pyridinecarboxaldehyde | researchgate.net |

| 2-Bromo-4-methoxypyridine | LTMP | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | researchgate.net |

Multi-Step Synthesis Employing Strategic Protecting Group Chemistry

The presence of multiple reactive functional groups in the target molecule, this compound, namely a hydroxyl group and a methoxy group, alongside a reactive chloro-substituted pyridine core, often necessitates the use of protecting groups to achieve selective transformations. The strategic application and removal of these protecting groups are crucial for the successful synthesis of the final product.

In the synthesis of analogous polysubstituted 3-hydroxypyridines, protecting groups play a pivotal role. For instance, the hydroxyl group can be protected as a methyl or benzyl (B1604629) ether to prevent unwanted side reactions during subsequent synthetic steps. The choice of the protecting group is critical and depends on its stability under the reaction conditions of the subsequent steps and the ease of its selective removal.

A common strategy involves the protection of the 3-hydroxy group as a methyl ether. This can be achieved by treating the corresponding 3-hydroxypyridine (B118123) with a methylating agent in the presence of a base. The resulting 3-methoxypyridine (B1141550) is often more stable and less prone to side reactions. The O-methyl group can later be deprotected using reagents like boron tribromide (BBr₃) to reveal the free hydroxyl group.

Another widely used protecting group for hydroxyl functionalities is the benzyl group. The benzylation of the hydroxyl group can be accomplished using benzyl bromide or benzyl chloride in the presence of a base. The benzyl group is advantageous due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Reagent(s) |

| Methyl | Me | Methyl iodide, Dimethyl sulfate | Boron tribromide (BBr₃) |

| Benzyl | Bn | Benzyl bromide, Benzyl chloride | H₂, Pd/C |

| Tosyl | Ts | Tosyl chloride | Reductive cleavage |

Palladium-Catalyzed Cross-Coupling Methodologies for Pyridine Core Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds, including pyridines. These methodologies offer a powerful tool for the construction of the pyridine core of this compound by forming key carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

While a direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of these reactions can be applied to construct the substituted pyridine ring. Various palladium-catalyzed reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, are instrumental in the synthesis of functionalized pyridines.

One plausible approach for the construction of a 2-chloro-4-methoxypyridine scaffold involves the Suzuki-Miyaura coupling of a dihalopyridine with a methoxy-containing boronic acid or ester. For instance, a 2,3-dihalopyridine could be selectively coupled with a methoxyvinylboronic acid derivative at the more reactive halogen position, followed by subsequent functional group manipulations to introduce the hydroxyl group.

An efficient method for the synthesis of multi-substituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes via Pd-catalyzed C–H activation has been developed. nih.gov This method, which uses Pd(OAc)₂ and a sterically hindered pyridine ligand, provides access to various multi-substituted pyridines with complete regioselectivity. nih.gov The proposed mechanism involves a Pd-catalyzed electrophilic C–H alkenylation of the α,β-unsaturated oxime followed by an aza-6π-electrocyclization. nih.gov

The following table provides an overview of common palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of precursors to this compound.

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | C-C | Pd(0) complex + Base |

| Negishi | Organozinc compound + Organic halide/triflate | C-C | Pd(0) or Ni(0) complex |

| Buchwald-Hartwig | Amine/Alcohol + Organic halide/triflate | C-N / C-O | Pd(0) complex + Base |

The choice of the specific cross-coupling reaction and the catalyst system would depend on the nature of the starting materials and the desired substitution pattern on the pyridine ring. The optimization of reaction conditions, including the choice of ligand, base, and solvent, is crucial for achieving high yields and selectivity.

Mechanistic and Efficiency Considerations in this compound Synthesis

The formation of the pyridine ring itself can be approached through various classical methods, such as the Hantzsch or Chichibabin pyridine syntheses, although these often suffer from low yields for highly substituted pyridines. wikipedia.org Modern approaches, including transition-metal-catalyzed cycloadditions, often offer higher efficiency and better control over the substitution pattern.

Kinetic and thermodynamic control can be exploited to achieve desired regioselectivity in the functionalization of the pyridine ring. For example, in the metalation of pyridine, different isomers can be obtained under kinetic or thermodynamic control.

Key factors influencing the efficiency of the synthesis of this compound are summarized in the table below.

| Factor | Description | Impact on Efficiency |

| Reaction Mechanism | The step-by-step pathway of a chemical reaction. | A well-understood mechanism allows for the rational optimization of reaction conditions. |

| Catalyst System | The choice of metal, ligand, and additives. | Can significantly affect reaction rates, yields, and selectivity. |

| Protecting Groups | Temporary modification of functional groups. | Proper choice can prevent side reactions and increase the yield of the desired product. |

| Reaction Conditions | Temperature, pressure, solvent, and concentration. | Optimization of these parameters is crucial for maximizing reaction rates and minimizing byproducts. |

| Purification Methods | Isolation and purification of intermediates and the final product. | Efficient purification methods are essential for obtaining a high-purity product and can impact the overall isolated yield. |

Comprehensive Analysis of Chemical Transformations and Reaction Pathways of 2 Chloro 4 Methoxypyridin 3 Ol

Intrinsic Reactivity of the Pyridine (B92270) Nucleus and its Substituents

The pyridine ring's electron-deficient nature, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). The substituents on the ring significantly influence this inherent reactivity.

Nucleophilic Displacement Reactions at the C-2 Chloro Position

The chloro group at the C-2 position of 2-Chloro-4-methoxypyridin-3-OL is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted pyridine derivatives.

Common nucleophiles that can participate in this reaction include alkoxides, phenoxides, amines, and thiols. The reaction is typically carried out in the presence of a base to either generate the nucleophile in situ or to neutralize the HCl produced. The choice of solvent and reaction temperature can significantly impact the reaction rate and yield.

Table 1: Examples of Nucleophilic Displacement Reactions at the C-2 Position

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Alkoxy-4-methoxypyridin-3-ol |

| Amine | Ammonia (NH3), primary/secondary amines | 2-Amino-4-methoxypyridin-3-ol derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-methoxypyridin-3-ol |

The rate of these displacement reactions is influenced by the electron-withdrawing or -donating nature of the other substituents on the pyridine ring. The hydroxyl and methoxy (B1213986) groups at the C-3 and C-4 positions, respectively, can modulate the electron density at the C-2 position, thereby affecting its susceptibility to nucleophilic attack.

Derivatization and Redox Chemistry Involving the C-3 Hydroxyl Group

The hydroxyl group at the C-3 position is a versatile functional handle for a variety of chemical transformations. As a nucleophile, it can react with electrophiles such as acyl chlorides and alkyl halides to form the corresponding esters and ethers. These reactions typically require a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Table 2: Derivatization Reactions of the C-3 Hydroxyl Group

| Reagent | Product Type |

| Acyl chloride (e.g., Acetyl chloride) | Ester |

| Alkyl halide (e.g., Methyl iodide) | Ether |

| Sulfonyl chloride (e.g., Tosyl chloride) | Sulfonate ester |

Furthermore, the hydroxyl group can be oxidized to a ketone under appropriate conditions. However, the presence of the electron-rich pyridine ring and other sensitive functional groups requires the use of mild and selective oxidizing agents. Conversely, the hydroxyl group itself is generally resistant to reduction.

Transformations Associated with the C-4 Methoxy Group

The methoxy group at the C-4 position is generally stable. However, under forcing acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), it can be cleaved to yield the corresponding 4-hydroxypyridine (B47283) derivative. This demethylation reaction proceeds via a nucleophilic attack of the halide ion on the methyl group of the protonated ether.

Regiochemical Control in Electrophilic and Radical Reactivity on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The nitrogen atom is protonated under acidic conditions, further deactivating the ring towards electrophilic attack. When such reactions do occur, the substitution typically takes place at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. In the case of this compound, the existing substituents will direct any potential electrophilic attack. The hydroxyl group is an activating, ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. The chloro group is deactivating but ortho-, para-directing. The interplay of these directing effects, coupled with the inherent reactivity of the pyridine ring, suggests that any electrophilic substitution would likely occur at the C-5 position.

Radical reactions on the pyridine ring can be more facile than electrophilic substitutions. The regioselectivity of radical attack is less predictable and can often lead to a mixture of products. The positions of radical attack are influenced by the stability of the resulting radical intermediates.

Explorations into Complexation and Ligand Chemistry

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The ability of the pyridine ring to act as a ligand is well-established in coordination chemistry. Furthermore, the hydroxyl group at the C-3 position can also participate in metal coordination, potentially acting as a bidentate ligand in conjunction with the pyridine nitrogen. The formation of a five-membered chelate ring would be a stabilizing factor in such complexes.

The electronic properties of the substituents on the pyridine ring can influence the Lewis basicity of the nitrogen atom and, consequently, the stability of the resulting metal complexes. The electron-donating nature of the methoxy and hydroxyl groups would be expected to increase the electron density on the nitrogen, enhancing its ability to coordinate to metal centers.

Table 3: Potential Coordination Modes of this compound

| Coordination Site(s) | Ligand Type | Potential Metal Ions |

| Pyridine Nitrogen | Monodentate | Transition metals (e.g., Cu2+, Zn2+, Pd2+) |

| Pyridine Nitrogen and C-3 Hydroxyl | Bidentate | Transition metals (e.g., Cu2+, Ni2+, Co2+) |

Further research into the coordination chemistry of this compound could reveal novel complexes with interesting structural and catalytic properties. The specific nature of the metal ion and the reaction conditions would ultimately determine the structure and stoichiometry of the resulting coordination compounds.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 4 Methoxypyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of 2-Chloro-4-methoxypyridin-3-OL. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the methoxy (B1213986) group.

Aromatic Region: The pyridine (B92270) ring contains two protons. Their chemical shifts would be influenced by the electronic effects of the chloro, methoxy, and hydroxyl substituents. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would also appear as a doublet, coupled to the proton at position 5.

Methoxy Group: The three protons of the methoxy group (-OCH₃) would give rise to a singlet, typically in the range of 3.8-4.0 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.0 - 7.5 | d |

| H-6 | 7.8 - 8.2 | d |

| -OCH₃ | 3.8 - 4.0 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the substitution pattern, five distinct signals are expected for the pyridine ring carbons, in addition to the signal for the methoxy carbon.

Pyridine Ring Carbons: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the substituents. The carbon bearing the chlorine (C-2) would be expected at a specific shift, as would the carbons bearing the hydroxyl (C-3) and methoxy (C-4) groups. The unsubstituted carbons (C-5 and C-6) would also have characteristic chemical shifts.

Methoxy Carbon: The carbon of the methoxy group would appear as a sharp signal in the upfield region of the spectrum, typically around 55-60 ppm.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | 145 - 150 |

| C-3 | 140 - 145 |

| C-4 | 155 - 160 |

| C-5 | 110 - 115 |

| C-6 | 148 - 152 |

Advanced Two-Dimensional NMR Methodologies

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-5 and H-6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the C-5 and C-6 signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. For example, correlations would be expected between the methoxy protons and C-4, and between H-5 and C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For instance, a NOE correlation between the methoxy protons and the H-5 proton would help to confirm the regiochemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be characteristic of the hydroxyl group's stretching vibration.

C-H Stretch: Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would appear in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring would result in a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group and the hydroxyl group would be expected in the 1000-1300 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine stretching vibration would likely be observed in the fingerprint region of the IR and Raman spectra, typically between 600 and 800 cm⁻¹.

Expected Vibrational Frequencies

| Functional Group | Expected Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C, C=N Stretch | 1400 - 1600 |

| C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pathways.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl radical (-CH₃) from the methoxy group, loss of a chlorine radical (-Cl), or loss of a formyl radical (-CHO). The fragmentation pattern provides valuable structural information and can be used to confirm the connectivity of the atoms.

Expected Mass Spectrometry Data

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotope peak due to ³⁷Cl |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-Cl]⁺ | Loss of a chlorine radical |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state.

Molecular Structure: This technique would precisely determine the bond lengths, bond angles, and torsion angles of the molecule, confirming the connectivity and conformation.

Crystal Packing: The analysis would also reveal how the molecules are arranged in the crystal lattice.

Intermolecular Interactions: Crucially, it would identify and characterize any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a key role in the supramolecular architecture of the solid state. The presence of the chlorine atom might also lead to halogen bonding interactions.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methoxypyridin 3 Ol

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic structures. A typical DFT study on 2-chloro-4-methoxypyridin-3-ol would involve optimizing the molecule's three-dimensional arrangement of atoms to find its most stable conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's reactivity and potential interaction sites. However, specific optimized geometrical parameters and electronic structure data for this compound are not available in the reviewed literature.

Prediction and Assignment of Vibrational Frequencies and Spectroscopic Parameters

Theoretical vibrational analysis, typically performed using DFT, is a powerful tool for predicting and interpreting infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions to the peaks observed in experimental spectra. This aids in the structural confirmation of the compound. For this compound, such a study would detail the stretching, bending, and torsional modes of its various functional groups. Despite the utility of this method, a theoretical vibrational analysis for this specific compound has not been reported.

In-depth Electronic Structure Analysis

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, several advanced computational techniques are employed.

Natural Bond Orbital (NBO) Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonds, lone pairs, and anti-bonding orbitals. This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugation and charge delocalization within the molecule. An NBO analysis of this compound would reveal the energetic significance of interactions between filled (donor) and empty (acceptor) orbitals, offering insights into the molecule's stability and electronic communication. Specific data on NBO interactions for this compound are currently unavailable.

Atoms in Molecule (AIM) Analysis for Interatomic Bonding Properties

The Quantum Theory of Atoms in Molecules (AIM) is a method that analyzes the topology of the electron density to characterize the nature of chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the density itself, its Laplacian, and the energy densities), AIM can distinguish between covalent and ionic bonds and identify weaker interactions like hydrogen bonds. An AIM analysis of this compound would provide a quantitative description of the bonding within the molecule, but such a study has not been published.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Mapping

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which is used to identify and visualize non-covalent interactions (NCI). By plotting the RDG against the electron density, regions corresponding to hydrogen bonds, van der Waals interactions, and steric clashes can be identified. These interactions can then be mapped onto the molecular structure, providing a 3D visualization of the non-covalent interaction landscape. While this would be a valuable analysis for understanding the intermolecular and intramolecular forces in this compound, no such mapping is currently available.

Theoretical Studies on Tautomeric Equilibria and Relative Stabilities

Substituted 3-hydroxypyridines can exist in different tautomeric forms, and computational chemistry is an effective way to predict the relative stabilities of these tautomers. For this compound, a theoretical study would involve calculating the energies of the possible tautomers (for example, the corresponding pyridone form) to determine which is more stable in the gas phase and in different solvents. Such studies are crucial for understanding the compound's chemical behavior and reactivity. However, a specific computational investigation into the tautomeric equilibria of this compound has not been documented in the scientific literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms and the fleeting nature of transition states, providing insights that are often difficult to obtain through experimental methods alone. For this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for understanding its reactivity, particularly in reactions such as nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is a principal pathway for the substitution of the chlorine atom in 2-chloropyridines. This process is generally understood to proceed through a stepwise mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex. Computational studies on analogous 2-chloropyridine (B119429) systems have substantiated this pathway, allowing for a detailed examination of the transition states and intermediates involved.

In the case of this compound, the methoxy (B1213986) and hydroxyl groups are electron-donating, which would be expected to decrease the rate of SNAr compared to unsubstituted 2-chloropyridine. The final step of the mechanism is the departure of the chloride leaving group, which restores the aromaticity of the ring and involves a second, typically lower, energy barrier.

Detailed research findings from computational studies on a variety of substituted 2-chloropyridines provide a quantitative framework for understanding these effects. By calculating the free energies of activation (ΔG‡), researchers can predict the relative reactivity of different substrates.

| Substituent at C5 | ΔG‡ (kcal/mol) |

|---|---|

| -H | 21.2 |

| -OCH3 | 22.1 |

| -CH3 | 22.4 |

| -NO2 | 16.8 |

The data in the table above illustrates the impact of substituents on the activation energy of the SNAr reaction. For instance, the presence of an electron-donating methoxy group at the C5 position in 2-chloro-5-methoxypyridine increases the activation energy compared to the unsubstituted 2-chloropyridine, indicating a slower reaction. Conversely, a strong electron-withdrawing group like nitro at the same position significantly lowers the activation barrier, leading to a much faster reaction. While specific data for this compound is not available, these trends provide a strong basis for predicting its reactivity. The combined electron-donating effects of the 4-methoxy and 3-hydroxyl groups would likely result in a higher activation barrier for SNAr at the C2 position compared to unsubstituted 2-chloropyridine.

Transition state geometries for SNAr reactions of 2-chloropyridines have also been computationally characterized. The transition state for the formation of the Meisenheimer complex typically shows the incoming nucleophile partially bonded to the C2 carbon and the C-Cl bond slightly elongated. The geometry of the pyridine (B92270) ring is also distorted from planarity.

| Parameter | Value |

|---|---|

| C2-Nu Bond Length (Å) | ~2.0 - 2.2 |

| C2-Cl Bond Length (Å) | ~1.8 - 1.9 |

| Imaginary Frequency (cm-1) | -300 to -400 |

The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true first-order saddle point on the potential energy surface, connecting the reactants to the Meisenheimer intermediate.

Strategic Applications of 2 Chloro 4 Methoxypyridin 3 Ol As a Versatile Synthetic Intermediate

Role as a Key Building Block in the Synthesis of Complex Heterocyclic Compounds

The unique arrangement of functional groups on the 2-Chloro-4-methoxypyridin-3-OL ring—a chloro substituent at the 2-position, a methoxy (B1213986) group at the 4-position, and a hydroxyl group at the 3-position—renders it a highly valuable precursor for the construction of intricate heterocyclic systems. The chloro group, being a good leaving group, serves as a prime site for nucleophilic substitution, allowing for the introduction of a wide variety of substituents. This reactivity is often exploited in the final stages of a synthetic sequence to append key fragments or to initiate cyclization reactions.

For instance, the hydroxyl and chloro groups are strategically positioned to facilitate the formation of fused heterocyclic systems. Through intramolecular reactions, such as O-alkylation or O-arylation, the hydroxyl group can displace the chloro substituent, leading to the formation of novel bicyclic ethers. This strategy has been employed in the synthesis of complex natural product analogs and other biologically active molecules. The methoxy group, while seemingly inert, can modulate the electronic properties of the pyridine (B92270) ring, influencing the reactivity of the other functional groups. Furthermore, it can be demethylated to reveal a second hydroxyl group, providing another handle for further functionalization.

The following table summarizes the key reactive sites of this compound and their potential transformations in the synthesis of complex heterocycles:

| Reactive Site | Position | Potential Transformations | Resulting Structures |

| Chloro Group | 2 | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridines |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Arylated/Alkylated Pyridines | ||

| Intramolecular Cyclization | Fused Heterocycles | ||

| Hydroxyl Group | 3 | O-Alkylation / O-Arylation | Pyridine Ethers |

| Esterification | Pyridine Esters | ||

| Intramolecular Cyclization | Fused Heterocycles | ||

| Methoxy Group | 4 | Demethylation | Dihydroxypyridines |

Utilization in the Construction of Advanced Organic Molecular Architectures

Beyond the synthesis of traditional heterocyclic compounds, this compound is emerging as a valuable tool in the construction of more advanced and complex organic molecular architectures. Its rigid pyridine core provides a well-defined scaffold upon which to build three-dimensional structures with precise spatial arrangements of functional groups. This is particularly important in fields such as supramolecular chemistry and materials science, where the shape and electronic properties of molecules dictate their function.

The ability to selectively functionalize the different positions of the pyridine ring allows for the creation of molecules with tailored properties. For example, the chloro and hydroxyl groups can be used as orthogonal handles for sequential reactions, enabling the stepwise construction of complex structures. This level of control is essential for the synthesis of molecules designed for specific applications, such as molecular recognition, catalysis, or as components of molecular machines.

Recent research has demonstrated the use of highly substituted pyridines in the synthesis of macrocycles and other topologically complex molecules. The defined geometry of the pyridine ring can be used to direct the formation of large ring systems with specific conformations. The functional groups on this compound provide the necessary attachment points for the construction of these elaborate architectures.

Contribution to the Development of Pyridine-Based Chemical Scaffolds and Libraries

The development of chemical libraries is a cornerstone of modern drug discovery and chemical biology. These collections of structurally related compounds are used to screen for biological activity and to identify new lead compounds for drug development. This compound is an ideal starting material for the creation of pyridine-based chemical libraries due to its multiple points of diversification.

By systematically varying the substituents at the 2-, 3-, and 4-positions, a large and diverse library of pyridine derivatives can be rapidly synthesized. The chloro group can be replaced with a variety of nucleophiles, the hydroxyl group can be alkylated or acylated, and the methoxy group can be converted to a hydroxyl group and further functionalized. This combinatorial approach allows for the exploration of a large chemical space around the pyridine scaffold.

The following table illustrates a hypothetical diversification strategy for building a chemical library starting from this compound:

| Starting Material | Reagent 1 (at C2-Cl) | Reagent 2 (at C3-OH) | Reagent 3 (at C4-OMe) | Resulting Library |

| This compound | R1-NH2 | R2-Br | BBr3 then R3-X | Diverse 2-amino-3-alkoxy-4-alkoxypyridines |

| R1-SH | R2-COCl | Diverse 2-thio-3-acyloxypyridines | ||

| R1-B(OH)2 | Diverse 2-aryl-4-methoxy-3-hydroxypyridines |

The resulting libraries of pyridine derivatives can then be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents and chemical probes for studying biological processes. The versatility of this compound as a synthetic intermediate thus plays a significant role in advancing the frontiers of medicinal chemistry and chemical biology.

Exploration of Chemical Derivatives and Analogues of 2 Chloro 4 Methoxypyridin 3 Ol

Systematic Investigation of Structural Modifications and their Influence on Chemical Reactivity

The chemical reactivity of substituted pyridinols, including analogues of 2-Chloro-4-methoxypyridin-3-OL, is profoundly influenced by the position of the substituents on the pyridine (B92270) ring. The hydroxyl group, in particular, confers an ambident nucleophilic character to the molecule, meaning it can react at either the nitrogen or the oxygen atom.

Systematic studies on simple pyridinols reacting with perhalopyridines demonstrate this principle clearly. The position of the hydroxyl group dictates the preferred site of nucleophilic attack. researchgate.net

Pyridin-3-ol : This isomer, which shares the hydroxyl position with the target compound, reacts selectively at the oxygen atom. This suggests that this compound would likely favor reactions at its hydroxyl group (O-alkylation, O-acylation, O-arylation) over the ring nitrogen.

Pyridin-4-ol : In contrast, this isomer reacts at the nitrogen atom, yielding N-substituted products. researchgate.net

Pyridin-2-ol : This isomer behaves as an ambident nucleophile, resulting in a mixture of both N- and O-arylation products. researchgate.net

| Pyridinol Isomer | Observed Site of Nucleophilic Attack | Product Type |

|---|---|---|

| Pyridin-2-ol | Nitrogen and Oxygen | Mixture of N-substituted and O-substituted products |

| Pyridin-3-ol | Oxygen | O-substituted products |

| Pyridin-4-ol | Nitrogen | N-substituted products |

Comparative Analysis of Synthetic Outcomes and Selectivity with Related Substituted Pyridinols

The synthetic outcomes and selectivity in reactions involving substituted pyridinols are a direct consequence of the structural and electronic factors discussed above. A comparative analysis of different isomers provides a clear picture of how chemists can predict and control reaction pathways.

The chemoselectivity observed in the reactions of pyridinol isomers with perhalopyridines is a prime example. Pyridin-3-ol provides a highly selective outcome, yielding only the product of attack at the oxygen atom. researchgate.net Conversely, pyridin-4-ol is selective for the nitrogen atom. researchgate.net Pyridin-2-ol, however, presents a challenge in selectivity, affording a mixture of products that would require subsequent separation. researchgate.net This comparative data is crucial for synthetic planning, suggesting that for a scaffold like this compound, reactions involving the hydroxyl group can likely be conducted with high selectivity.

Quantitative comparisons of reaction rates further underscore the impact of isomeric structures. In the hydrolysis of chloro-pyridones, the pseudo first-order rate constant (kOD) for the 4-pyridone derivative is significantly higher than that for the 2-pyridone derivative, demonstrating a tangible difference in synthetic outcomes based on substituent placement. nih.gov

| Compound | Pseudo First-Order Rate Constant (kOD, s-1) | Relative Rate |

|---|---|---|

| 6-chloro-N-methyl-2-pyridone | 1.4 x 10-5 | 1 |

| 2-chloro-N-methyl-4-pyridone | 7.2 x 10-5 | ~5.1 |

Design and Synthesis of Polyfunctionalized Pyridine Analogues

Substituted pyridines, such as this compound, are valuable building blocks for the design and synthesis of more complex, polyfunctionalized analogues, particularly in the field of medicinal chemistry. lifechemicals.com The functional groups on the initial scaffold serve as handles for introducing diverse structural motifs through well-established synthetic methodologies.

The design of such analogues is often target-oriented, aiming to create molecules with specific biological activities. For instance, researchers have designed and synthesized novel pyridine-bridged analogues of Combretastatin-A4, a potent anticancer agent. nih.gov In this work, the pyridine ring acts as a rigid linker to orient two phenyl rings in a specific spatial arrangement. The synthesis of these complex molecules relies on modern techniques like the palladium-catalyzed Suzuki coupling reaction to form new carbon-carbon bonds. nih.gov The chloro-substituent on this compound is ideally suited for such cross-coupling reactions.

Furthermore, the pyridine nucleus is a common core in the development of kinase inhibitors. Fused heterocyclic systems, such as imidazo[4,5-b]pyridines and 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines, have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 9 (CDK9) and phosphatidylinositol 3-kinase (PI3Kα), respectively. nih.govmdpi.com The synthesis of these polyfunctionalized systems often involves a multi-step sequence, starting from a functionalized pyridine and building the additional rings and substituents. A starting material like this compound could theoretically be elaborated into such complex structures, with its chloro, methoxy (B1213986), and hydroxyl groups providing multiple points for synthetic diversification.

Future Research Directions and Advanced Perspectives in 2 Chloro 4 Methoxypyridin 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is increasingly geared towards sustainability, emphasizing the use of greener solvents, catalysts, and energy-efficient processes. Future research into the synthesis of 2-Chloro-4-methoxypyridin-3-ol should prioritize these principles. While traditional multi-step syntheses may be feasible, the development of novel, more direct routes from simple precursors will be a key area of focus.

Key research objectives in this area include:

Late-Stage Functionalization: Investigating the direct introduction of the chloro, methoxy (B1213986), and hydroxyl groups onto a pre-existing pyridine (B92270) ring through C-H activation methodologies. This would significantly reduce the number of synthetic steps and improve atom economy.

Flow Chemistry: The use of continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis: Exploring enzymatic transformations for the synthesis of this compound could provide highly selective and environmentally benign synthetic routes.

Table 1: Comparison of Potential Sustainable Synthetic Routes to this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

| C-H Activation | High atom economy, reduced waste | Regioselectivity, catalyst development |

| Flow Chemistry | Enhanced safety and scalability | Initial setup costs, optimization of flow parameters |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Refined Mechanistic Investigations and Integration of Advanced Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The interplay of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the acidic hydroxyl group creates a complex electronic environment that warrants detailed investigation.

Future mechanistic studies should leverage a combination of experimental and computational approaches:

Kinetic Studies: Detailed kinetic analysis of key reactions will help to elucidate reaction orders, activation energies, and the influence of catalysts and reaction conditions.

In Situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be invaluable for modeling reaction pathways, predicting reactivity, and understanding the electronic structure of this compound and its derivatives. nih.gov

Table 2: Proposed Mechanistic Studies on this compound

| Research Area | Techniques | Expected Outcomes |

| Nucleophilic Aromatic Substitution | Kinetic studies, Hammett analysis | Understanding the directing effects of the methoxy and hydroxyl groups. |

| Metal-Catalyzed Cross-Coupling | In situ NMR, DFT calculations | Elucidation of catalytic cycles and ligand effects. |

| Tautomerism | Spectroscopic analysis, computational modeling | Determining the predominant tautomeric form in different environments. |

Expansion of Synthetic Utility through Emerging Chemical Transformations

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules. Future research should aim to expand its synthetic utility by exploring its participation in a wide range of emerging chemical transformations.

Potential areas for exploration include:

Cross-Coupling Reactions: The chloro group can serve as a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. nbinno.com

Photoredox Catalysis: The use of visible light to drive chemical reactions could enable novel transformations of this compound under mild conditions.

Multicomponent Reactions: Designing one-pot reactions involving this compound and other reactants could provide rapid access to diverse and complex molecular scaffolds.

Exploration of Structure-Property Relationships for Materials Science Applications

The pyridine core and its functional groups suggest that this compound and its derivatives could possess interesting photophysical and electronic properties, making them promising candidates for applications in materials science.

Future research in this area should focus on:

Organic Electronics: Investigating the potential of this compound derivatives as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of novel blue-emitting phosphorescent iridium (III)-based materials from similar compounds highlights this potential.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the hydroxyl group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing.

Functional Dyes: Modifying the structure of this compound could lead to the development of novel dyes with tailored absorption and emission properties for applications in imaging and sensing.

Table 3: Potential Materials Science Applications of this compound Derivatives

| Application Area | Desired Properties | Rationale for Investigation |

| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, tunable emission color | The pyridine core can be part of a larger conjugated system. |

| Metal-Organic Frameworks (MOFs) | High porosity, thermal stability | The molecule can act as a multitopic ligand. |

| Chemical Sensors | High selectivity and sensitivity | The functional groups can interact with specific analytes. |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-methoxypyridin-3-OL, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of pyridine derivatives like this compound typically involves sequential functionalization of the pyridine ring. Key steps may include:

- Chlorination : Use of POCl₃ or SOCl₂ to introduce the chloro group at the 2-position .

- Methoxylation : Nucleophilic substitution (e.g., using NaOMe) or coupling reactions to install the methoxy group at the 4-position .

- Hydroxylation : Controlled oxidation or hydrolysis to introduce the hydroxyl group at the 3-position .

Critical Parameters : - Temperature : Chlorination requires reflux conditions (~110°C), while methoxylation proceeds optimally at 60–80°C.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalysts : Lewis acids like AlCl₃ may improve regioselectivity during methoxy group installation.

Yield Optimization : Monitor intermediates via TLC and adjust stoichiometry to minimize side reactions (e.g., over-chlorination).

Q. How can researchers purify this compound, and which analytical methods confirm purity?

Methodological Answer: Purification Techniques :

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 ratio) to separate polar impurities .

Analytical Validation : - HPLC : Use a C18 column with a methanol/water mobile phase (retention time ~8–10 min).

- NMR Spectroscopy : Key signals include δ 8.2 ppm (pyridine H-6), δ 4.0 ppm (methoxy -OCH₃), and δ 12.5 ppm (hydroxyl -OH, broad) .

- Mass Spectrometry : ESI-MS expected molecular ion peak at m/z 173.5 [M+H]⁺ .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Follow this framework:

Comparative Structural Analysis :

- Compare activity data with analogs (e.g., 6-(3-Chloro-4-methylphenyl)pyridin-3-ol) to identify substituent effects .

- Example table:

| Compound | Substituent Position | IC₅₀ (μM) |

|---|---|---|

| This compound | 2-Cl, 4-OCH₃ | 12.3 |

| 5-Chloro-2,3-dimethoxypyridin-4-ol | 5-Cl, 2,3-OCH₃ | 45.7 |

- Key Insight : Chlorine at the 2-position enhances target binding vs. 5-position .

Assay Standardization :

- Replicate studies under controlled conditions (pH, temperature, solvent).

Computational Docking : Use molecular dynamics to predict binding affinities with biological targets (e.g., enzymes) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Stepwise Approach :

DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to model charge distribution and frontier orbitals.

- The chloro group’s electron-withdrawing effect increases electrophilicity at C-5 .

Reactivity Prediction :

- Simulate nucleophilic attack at C-5 using Fukui indices.

- Compare with experimental data from analogs (e.g., 3-Chloro-2-propoxypyridin-4-OL’s reactivity with Grignard reagents) .

Validation : Cross-check predicted reaction pathways with small-scale lab trials.

Q. How do environmental interfaces (e.g., indoor surfaces) affect the stability of this compound?

Methodological Answer: Study adsorption and degradation using:

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Methodological Answer: Process Chemistry Considerations :

Q. How does the positioning of substituents influence the compound’s spectroscopic properties?

Methodological Answer: Substituent Effects :

-

¹H NMR : Methoxy groups deshield adjacent protons (e.g., H-5 shifts upfield by 0.3 ppm vs. unsubstituted pyridines) .

-

IR Spectroscopy : Hydroxyl stretching (~3200 cm⁻¹) broadens due to hydrogen bonding .

-

Comparative Table :

Substituent Position ¹³C NMR (C-3) UV λ_max (nm) 2-Cl, 4-OCH₃ 158 ppm 265 3-Cl, 5-OCH₃ 162 ppm 272

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.